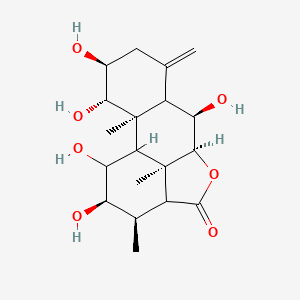
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one, also known as PHO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of PHO makes it an attractive candidate for use in drug development, as well as in the study of biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Chemosensors for Anion Detection
A study on novel highly selective anion chemosensors based on 1,3,4-oxadiazole derivatives highlighted their utility as fluorescent and colorimetric sensors. These compounds demonstrate high selectivity for H2PO4- and F- ions over Cl-, with some being able to distinguish H2PO4- from F- effectively. This selective sensing ability makes them valuable for environmental monitoring and analytical chemistry applications (Tong et al., 2003).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their effectiveness as corrosion inhibitors. One investigation focused on the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These compounds showed significant inhibition efficiency, suggesting their potential application in protecting metal surfaces in industrial settings (Kalia et al., 2020).
Synthetic Utility in Organic Chemistry
Research has shown that 3-Methyl-4H-[1,2,4]-oxadiazol-5-one serves as a versatile synthon for protecting monosubstituted acetamidines. This compound facilitates various synthetic reactions, showcasing its importance in organic synthesis and the development of pharmaceuticals (Moormann et al., 2004).
Fluorescent Chemosensors
Another application is in the development of novel polyphenylenes containing phenol-substituted oxadiazole moieties as fluorescent chemosensors for fluoride ions. These materials exhibit high sensitivity and selectivity towards fluoride ions, making them useful in environmental and health-related fluoride detection (Zhou et al., 2005).
Anticancer Potential
Derivatives of 1,3,4-oxadiazoles have been explored for their anticancer properties. Certain 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives exhibited promising anticancer activity against a wide spectrum of cancer cell lines. These findings suggest their potential as lead compounds for developing new anticancer agents (Aboraia et al., 2006).
Antioxidant Activities
The design and synthesis of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles have shown potent antioxidant activities. This demonstrates the potential of oxadiazole derivatives in combating oxidative stress, which is implicated in various diseases (Rabie et al., 2016).
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMOUMHFJLVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)



![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)


![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)


